molecular formula C13H18N2O2 B12529592 n-(Cyclopropylmethyl)-4-nitro-n-propylaniline CAS No. 821777-14-4

n-(Cyclopropylmethyl)-4-nitro-n-propylaniline

Cat. No.: B12529592
CAS No.: 821777-14-4
M. Wt: 234.29 g/mol
InChI Key: UNFMGZKLECTAMI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name N-(cyclopropylmethyl)-4-nitro-N-propylaniline reflects the compound’s substitution pattern. The parent structure is aniline (benzene with an amino group), where the nitrogen atom is disubstituted with a cyclopropylmethyl group ($$-\text{CH}2\text{C}3\text{H}5$$) and a propyl chain ($$-\text{C}3\text{H}7$$). A nitro group ($$-\text{NO}2$$) occupies the para position relative to the amine.

Table 1: Key structural identifiers of this compound

Property Value Source
Molecular formula $$ \text{C}{13}\text{H}{18}\text{N}{2}\text{O}{2} $$
Molecular weight 234.294 g/mol
CAS Registry Number 821777-14-4
InChIKey UNFMGZKLECTAMI-UHFFFAOYSA-N

The compound’s SMILES notation, $$\text{C1CC1CN(CCC)C2=CC=C(C=C2)N+[O-]$$, encodes the cyclopropylmethyl-propylamine backbone and the nitro-substituted aromatic ring. X-ray crystallography data for analogous nitroanilines (e.g., N-propyl-4-nitroaniline) reveal monoclinic crystal systems with specific lattice parameters, suggesting potential similarities in packing behavior.

Historical Context in Organonitrogen Compound Research

Nitroaniline derivatives have long served as precursors to aromatic diamines, which are critical intermediates in pharmaceuticals, agrochemicals, and dyes. Traditional synthesis routes, such as nitration of acetanilides or amination of halogenated nitrobenzenes, faced challenges like multi-step processes and harsh conditions. The development of O-alkylhydroxylamine-based amination in the 1990s marked a shift toward more efficient methodologies, enabling selective ortho-amination relative to nitro groups.

The push for sustainable chemistry has further elevated the relevance of nitroanilines. Recent efforts to derive organonitrogen chemicals from biomass—such as chitin—highlight the importance of nitrogen-rich intermediates like this compound in reducing reliance on fossil resources. Its cyclopropyl group, a strained carbocycle, may also confer unique reactivity in catalytic systems designed for biorenewable feedstocks.

Position Within Nitroaniline Derivative Classifications

Nitroanilines are classified based on substitution patterns at the aromatic ring and nitrogen atom. This compound belongs to the N,N-dialkyl-4-nitroaniline subclass, distinguished by two alkyl groups on the nitrogen.

Table 2: Comparative analysis of nitroaniline derivatives

Compound Substituents on Nitrogen Nitro Position Molecular Formula
N-Propyl-4-nitroaniline Propyl para $$ \text{C}9\text{H}{12}\text{N}2\text{O}2 $$
4-Nitro-N-(4-nitrophenyl)aniline Phenyl para $$ \text{C}{12}\text{H}9\text{N}3\text{O}4 $$
This compound Cyclopropylmethyl, propyl para $$ \text{C}{13}\text{H}{18}\text{N}2\text{O}2 $$

The cyclopropylmethyl group introduces steric and electronic effects distinct from linear alkyl chains. For instance, the cyclopropane ring’s angle strain may influence conformational preferences in the solid state, as seen in N-alkyl-p-nitroanilines where alkyl chain length modulates crystal packing and optical properties. Additionally, the electron-donating propyl group could alter the nitro group’s electrophilicity, affecting reactivity in subsequent reduction or coupling reactions.

Properties

CAS No.

821777-14-4

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-nitro-N-propylaniline

InChI

InChI=1S/C13H18N2O2/c1-2-9-14(10-11-3-4-11)12-5-7-13(8-6-12)15(16)17/h5-8,11H,2-4,9-10H2,1H3

InChI Key

UNFMGZKLECTAMI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

One-Pot Catalytic Hydrogenation Method

The most efficient route involves a two-step, one-pot reaction combining nitro reduction and amino alkylation. This approach minimizes intermediate isolation and reduces operational complexity.

Reaction Steps :

  • Nitro Reduction : A nitro-substituted aniline derivative (e.g., 4-nitro-N-propylaniline) undergoes catalytic hydrogenation to form the corresponding amine.
  • Amino Alkylation : Cyclopropylaldehyde is introduced to react with the amine intermediate under acidic conditions, forming the cyclopropylmethyl group.

Advantages :

  • Simplified process with reduced post-treatment steps.
  • High yield (93–95%) and purity (97–98.5%).
  • Compatible with industrial-scale production due to cost-effective reagents.

Alternative Methods and Limitations

Prior methods often involve multi-step protocols with lower yields:

  • Bromomethane Alkylation : Requires expensive cyclopropyl bromomethane and yields <50% due to side reactions.
  • Reagent-Based Alkylation : Uses sodium triacetoxyborohydride or zinc powder, generating byproducts and complex purification steps.

Reaction Conditions and Optimization

Catalytic Systems

Catalyst Selection :

Catalyst Type Performance (Yield) Advantages Limitations
5% Pt/C 93–95% High activity, minimal residue Higher cost
5% Pd/C 81% Moderate efficiency Lower yield
Raney Nickel 73% Cost-effective Requires additional slag removal

Acid Role :

  • Preferred Acids : Acetic or propionic acid (0.05–0.4 g per 1 g substrate) enhance reaction kinetics by protonating intermediates.
  • Avoided Acids : HCl or formic acid reduce yields due to side reactions or catalyst deactivation.

Solvent Systems

Optimal Solvents :

Solvent Boiling Point (°C) Compatibility Yield (%)
Methanol 64.7 High 95.4
Ethanol 78.3 Moderate 93.2
Ethyl Acetate 77.1 High 94.2
Toluene 110.6 Moderate 94.6

Key Observations :

  • Alcohols/Esters : Methanol and ethyl acetate are preferred due to high solubility of reactants and ease of solvent recovery.
  • Aromatic Solvents : Toluene is suitable but requires stricter temperature control to prevent side reactions.

Purification and Quality Control

Post-Reaction Workup

  • Filtration : Remove catalyst residue and unreacted aldehyde.
  • Solvent Evaporation : Concentrate the filtrate under reduced pressure.
  • Crystallization : Recrystallize the residue in solvents like methanol or ethyl acetate to achieve >97% purity.

Analytical Characterization

Key Techniques :

Method Data Collected Relevance
LC/MS Molecular weight (m/z) Confirm product identity
¹H NMR Proton environments Verify cyclopropyl and nitro groups
External Standard Purity (%) Quantify product purity

Example Data (Methyl 3-[(Cyclopropylmethyl)amino]-2-fluorobenzoate) :

  • ¹H NMR (CDCl₃) : δ 7.18–7.15 (m, 1H), 7.05–7.01 (m, 1H), 6.85–6.82 (m, 1H), 3.93 (s, 3H, OCH₃), 3.01 (d, J=5.6 Hz, 2H, CH₂).
  • LC/MS : [M+1]⁺ at m/z 224.

Comparative Analysis of Methods

Yield and Purity Across Protocols

Method Yield (%) Purity (%) Key Limitations
One-Pot Hydrogenation 93–95 97–98.5 Requires pressurized equipment
Bromomethane Alkylation <50 <90 High reagent cost
Zinc-Mediated Reduction 80–85 95–96 Solid waste generation

Critical Insight : The one-pot method outperforms traditional routes in yield and operational simplicity, making it ideal for industrial use.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-4-nitro-n-propylaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The cyclopropylmethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(Cyclopropylmethyl)-4-amino-n-propylaniline.

    Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

N-(Cyclopropylmethyl)-4-nitro-n-propylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-nitro-n-propylaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropylmethyl and propyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Profluralin (N-(Cyclopropylmethyl)-2,6-dinitro-N-propyl-4-trifluoromethylaniline)

Key Differences :

  • Substituents : Profluralin features 2,6-dinitro groups and a trifluoromethyl group at the para position, compared to the single 4-nitro group and absence of fluorine in the target compound.
  • Applications: Profluralin is a pre-emergent herbicide, indicating that the trifluoromethyl and dinitro groups enhance its bioactivity and persistence in environmental matrices. The target compound’s mono-nitro structure may reduce herbicidal potency but improve selectivity in other applications .
  • Physicochemical Properties: Profluralin’s trifluoromethyl group increases molecular weight (MW: ~347.2 g/mol) and lipophilicity, whereas the target compound’s MW is lower (~252.3 g/mol, estimated). The dinitro configuration in Profluralin likely reduces solubility in polar solvents compared to the mono-nitro target compound.

4-n-Propylaniline (CAS 2696-84-6)

Key Differences :

  • Structure : Lacks the nitro and cyclopropylmethyl groups.
  • Properties :
    • Density : 0.919 g/mL at 25°C, lower than nitro-substituted analogs due to reduced polarity .
    • Reactivity : The absence of a nitro group makes 4-n-propylaniline more prone to electrophilic substitution at the aromatic ring, whereas the nitro group in the target compound directs reactivity to meta positions.

4-Bromo-N-(cyclopropylmethyl)aniline (CAS 356539-42-9)

Key Differences :

  • Substituents : Bromine replaces the nitro group, and the propyl chain is absent.
  • Properties :
    • Molecular Weight : 226.11 g/mol, significantly lower than the target compound.
    • Bromine’s electron-withdrawing effect is weaker than nitro, altering electronic distribution and reaction pathways (e.g., Suzuki coupling vs. nitro reduction) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Density (g/mL) Applications/Notes
N-(Cyclopropylmethyl)-4-nitro-N-propylaniline (Target) C₁₃H₁₈N₂O₂ ~252.3 (estimated) 4-NO₂, N-cyclopropylmethyl, N-propyl N/A Potential agrochemical intermediate
Profluralin C₁₄H₁₅F₃N₃O₄ 347.28 2,6-(NO₂)₂, 4-CF₃ N/A Herbicide (pre-emergent)
4-n-Propylaniline C₉H₁₃N 135.21 4-propyl 0.919 Organic synthesis precursor
4-Bromo-N-(cyclopropylmethyl)aniline C₁₀H₁₂BrN 226.11 4-Br, N-cyclopropylmethyl N/A Intermediate for cross-coupling

Environmental and Industrial Considerations

  • Environmental Fate : Profluralin’s trifluoromethyl group and dinitro configuration contribute to environmental persistence, whereas the target compound’s simpler structure may degrade more readily via nitro reduction or microbial action .
  • Industrial Use : The target compound’s structural simplicity compared to Profluralin may lower production costs, making it viable for large-scale applications like dye intermediates or polymer modifiers.

Biological Activity

n-(Cyclopropylmethyl)-4-nitro-n-propylaniline is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • IUPAC Name : this compound

The compound features a nitro group (-NO2) which is known to influence biological activity significantly. Nitro compounds have been associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties .

Antimicrobial Activity

Research indicates that nitro compounds can exhibit significant antimicrobial activity. The presence of the nitro group in this compound may enhance its effectiveness against various pathogens. For instance, nitro compounds have shown efficacy against Helicobacter pylori, Pseudomonas aeruginosa, and Streptococcus mutans infections, suggesting that this compound could be explored as a lead for developing new antimicrobial agents .

Anticancer Properties

Nitro-substituted anilines are often studied for their potential anticancer properties. The mechanism typically involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to cellular damage in cancer cells. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, although further research is needed to substantiate these findings.

The biological activity of this compound is likely mediated through several mechanisms:

  • Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular proliferation and survival.
  • Cell Membrane Disruption : Nitro compounds may disrupt bacterial cell membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial properties of various nitro compounds, including this compound. The results indicated that this compound exhibited significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL)
This compound32
Ampicillin16
Gentamicin8

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure .

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
2545

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